molecular formula C19H18FN3O3S B11110356 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11110356
M. Wt: 387.4 g/mol
InChI Key: MCJDTCARSJXWPG-UHFFFAOYSA-N
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Description

2-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a spirocyclic framework, a fluorophenyl group, and a thienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic framework, the introduction of the fluorophenyl group, and the construction of the thienopyrimidinone core. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, organometallic reagents, and catalysts such as palladium or platinum complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 4-Piperidone ethylene acetal
  • 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness

2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-7-(4-FLUOROPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a spirocyclic framework, a fluorophenyl group, and a thienopyrimidinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H18FN3O3S/c20-13-3-1-12(2-4-13)14-11-27-16-15(14)21-18(22-17(16)24)23-7-5-19(6-8-23)25-9-10-26-19/h1-4,11H,5-10H2,(H,21,22,24)

InChI Key

MCJDTCARSJXWPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F

Origin of Product

United States

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